molecular formula C16H23N3O2 B2632083 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide CAS No. 627061-15-8

1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide

Cat. No.: B2632083
CAS No.: 627061-15-8
M. Wt: 289.379
InChI Key: NCGKALDZUIHPDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP) was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR) and mass spectrometry .


Molecular Structure Analysis

The molecular structure of the compound (PTZ–PIP) was confirmed by single-crystal X-ray crystallographic studies. The compound (PTZ–PIP) was crystallized in a monoclinic crystal system with a space group of C 2 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical and Chemical Properties Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

  • Allosteric Modulation of CB1 Receptor : The compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a structural analogue of 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide, has been identified as an allosteric modulator for the cannabinoid type 1 receptor (CB1). This study highlights the importance of certain structural requirements in indole-2-carboxamides for allosteric modulation, such as chain length at the C3-position and electron withdrawing group at the C5-position (Khurana et al., 2014).

  • Synthesis of Innovative Coumarin Derivatives : Research involving the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide, which is structurally related to the compound , highlights the significance of piperidine as a catalyst in chemical synthesis processes (Ramaganesh et al., 2010).

  • Characterization of New Compounds : A study on N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP), which shares a similar chemical framework, involved its synthesis and characterization, including the investigation of its anticancer and antioxidant activities (Heywood, 2019).

  • Aminocarbonylation of Piperidines : Alkoxycarbonylpiperidines have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation, a process that could be relevant for the synthesis or modification of compounds like this compound (Takács et al., 2014).

  • Anti-Acetylcholinesterase Activity : Piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, demonstrating the potential medicinal applications of these compounds (Sugimoto et al., 1990).

Mechanism of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety and Hazards

According to a safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed .

Future Directions

Continuous research has been going on to identify better and more potent drugs for cancer treatment . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-[2-oxo-2-(2-phenylethylamino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c17-16(21)14-7-10-19(11-8-14)12-15(20)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGKALDZUIHPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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